Calcium sulfate dihydrate

概述

描述

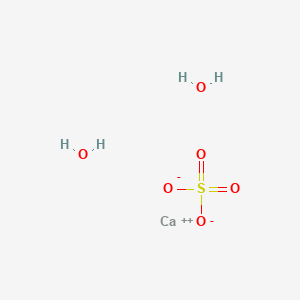

Calcium sulfate dihydrate, commonly known as gypsum, is an inorganic compound with the chemical formula CaSO₄·2H₂O. It is a white, odorless solid that is poorly soluble in water. This compound is widely found in nature and is used in various industrial applications, including construction, agriculture, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: Calcium sulfate dihydrate can be synthesized through several methods. One common method involves the reaction of calcium carbonate with sulfuric acid, producing this compound and carbon dioxide:

CaCO3+H2SO4→CaSO4⋅2H2O+CO2

This reaction is typically carried out at room temperature and atmospheric pressure .

Industrial Production Methods: Industrially, this compound is produced as a by-product of the phosphoric acid production process. Phosphogypsum, a waste product from the production of phosphoric acid, is processed to obtain this compound. This involves hydrothermal crystallization at temperatures around 130°C for several hours .

化学反应分析

Thermal Dehydration Reactions

The thermal decomposition of CaSO₄·2H₂O involves sequential dehydration steps influenced by temperature and water vapor pressure (p(H₂O)):

Stepwise Dehydration Pathway

-

Stage 1 (100–200°C):

CaSO₄·2H₂O → CaSO₄·½H₂O (hemihydrate) + 1.5H₂O

This step is endothermic, with a mass loss of ~15% . -

Stage 2 (200–300°C):

CaSO₄·½H₂O → CaSO₄ (anhydrite) + 0.5H₂O

Further dehydration produces anhydrous calcium sulfate, accompanied by an additional ~6.5% mass loss . -

Phase Transitions (~340°C and 1220°C):

Kinetic Behavior

Under low p(H₂O), dehydration follows a single-step, surface-controlled reaction. At higher p(H₂O), a three-step pathway emerges, where self-generated vapor promotes intermediate hemihydrate formation . Differential thermal analysis (DTA) reveals overlapping endothermic peaks at 150°C and 197°C (dehydration) and an exothermic peak at 375°C (phase transition) .

| Parameter | Stage 1 | Stage 2 | Phase Transition |

|---|---|---|---|

| Temperature Range (°C) | 100–200 | 200–300 | ~340 |

| Mass Loss (%) | ~15 | ~6.5 | N/A |

| Thermal Effect | Endothermic | Endothermic | Exothermic |

| Key Product | Hemihydrate | Anhydrite | β-CaSO₄ |

Neutralization Reactions

CaSO₄·2H₂O forms via acid-base neutralization:

H₂SO₄ + Ca(OH)₂ → CaSO₄·2H₂O

This double displacement reaction produces water and gypsum, with the solution remaining neutral (pH ~7) due to the strong acid (H₂SO₄) and strong base (Ca(OH)₂)28.

Precipitation in Aqueous Systems

Gypsum precipitates in supersaturated solutions, following:

Na₂SO₄ + CaCl₂ + 2H₂O → 2NaCl + CaSO₄·2H₂O↓

Key factors include ionic strength and reactant concentration:

-

Induction Period: Decreases from hours to minutes as concentration rises (0.04 M → 0.20 M) .

-

Morphology: Hemihydrate (CaSO₄·½H₂O) forms transiently before dihydrate crystallization .

Reactivity with Acids

Gypsum reacts with strong acids (e.g., HCl), though limited by low solubility:

CaSO₄·2H₂O + 2HCl → CaCl₂ + H₂SO₄ + 2H₂O

In concentrated H₂SO₄, dehydration accelerates due to the common ion effect .

Phase Stability and Environmental Impact

科学研究应用

Food Industry

Calcium sulfate dihydrate is utilized in the food industry for several purposes:

- pH Regulator : It helps maintain the acidity levels in various food products.

- Nutritional Supplement : Used as a source of calcium in fortified foods, it contributes to dietary needs.

- Texture and Flavor Enhancer : It is incorporated into baked goods, soy products, and other food items to improve texture and flavor.

- Coagulating Agent : In beverages, it acts as a stabilizing agent and thickener .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves multiple roles:

- Excipient : It is used as an inactive ingredient in tablets and capsules, aiding in the formulation process.

- Dental Applications : Employed as an impression material and in casts for dental work due to its ability to harden quickly and provide accurate molds.

- Medical Casts : Its properties make it suitable for immobilizing fractures in orthopedic applications .

Agriculture

This compound plays a significant role in agriculture:

- Soil Amendment : It improves soil structure and fertility, enhancing crop yield by providing essential calcium and sulfur nutrients.

- Animal Feed Supplement : Used in livestock feed to promote skeletal growth and improve milk production in dairy cows. It is also beneficial for poultry by enhancing eggshell quality .

Construction Industry

In construction, this compound is predominantly used:

- Drywall Production : Gypsum board (drywall) is made from this compound, providing fire resistance and sound insulation.

- Plastering Material : It is a key ingredient in plaster formulations for walls and ceilings due to its quick setting properties.

- Cement Production : Gypsum regulates the setting time of cement, preventing rapid hardening .

Environmental Management

This compound has been explored for its potential in environmental applications:

- Wastewater Treatment : Research indicates that it can be used as an alternative coagulant-flocculant to aluminum sulfate in wastewater treatment processes. It effectively aids in the removal of suspended solids from water .

- Desiccant Properties : Its ability to absorb moisture makes it useful as a drying agent in various industrial processes .

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | pH regulator, nutritional supplement | Enhances flavor and texture |

| Pharmaceutical | Excipient, dental impressions | Facilitates drug formulation |

| Agriculture | Soil amendment, animal feed | Improves soil quality and livestock health |

| Construction | Drywall, plaster | Provides fire resistance and insulation |

| Environmental Management | Wastewater treatment | Alternative coagulant for suspended solids |

Case Studies

-

Wastewater Treatment Study :

A study conducted on the use of this compound as a coagulant demonstrated its effectiveness compared to traditional aluminum sulfate. The results indicated improved removal rates of turbidity and suspended solids, making it a viable alternative for primary wastewater treatment processes . -

Agricultural Application :

Field trials assessing the impact of gypsum on crop yields showed significant improvements in soil structure and nutrient availability. Crops treated with this compound exhibited enhanced growth rates and higher yields compared to untreated plots . -

Pharmaceutical Formulation :

A review of pharmaceutical products containing this compound highlighted its role as an excipient that enhances tablet stability and dissolution rates. This has implications for improving patient compliance through better drug delivery systems .

作用机制

The mechanism of action of calcium sulfate dihydrate involves its ability to release calcium and sulfate ions in aqueous solutions. These ions participate in various biochemical and physiological processes. For instance, in bone grafting, this compound provides a scaffold for new bone growth by releasing calcium ions that promote osteogenesis .

相似化合物的比较

Calcium sulfate dihydrate can be compared with other similar compounds such as:

Calcium sulfate hemihydrate (CaSO₄·0.5H₂O):

Anhydrous calcium sulfate (CaSO₄): Used as a desiccant and in the production of sulfuric acid.

Magnesium sulfate (MgSO₄): Used as a drying agent and in medicine as Epsom salts.

Barium sulfate (BaSO₄): Used in medical imaging and as a pigment .

This compound is unique due to its widespread availability, low cost, and versatility in various applications.

生物活性

Calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a mineral that has garnered attention in various fields, including medicine, materials science, and environmental studies. This article explores its biological activity, focusing on its role in tissue engineering, biocompatibility, and potential therapeutic applications.

Overview of this compound

This compound is a white crystalline solid that is soluble in water and has been used historically as a building material and in agriculture. Its biological activity is primarily attributed to the release of calcium and sulfate ions, which play vital roles in various physiological processes.

Biological Mechanisms

1. Osteogenic Properties:

this compound has been shown to promote bone regeneration. In a study involving a biodegradable scaffold composed of calcium sulfate and calcium silicate, the incorporation of bone morphogenetic protein-2 (BMP-2) significantly enhanced the proliferation and differentiation of human dental pulp stem cells (hDPSCs) into osteoblasts. The scaffold demonstrated increased alkaline phosphatase activity and angiogenic-related protein expression, indicating its potential as an osteoinductive biomaterial for bone repair .

2. Biocompatibility:

Research indicates that this compound exhibits low toxicity levels. In acute oral toxicity studies, it did not cause significant adverse effects even at high doses (up to 2,000 mg/kg). Skin irritation tests also showed no erythema or edema, suggesting good biocompatibility . Furthermore, this compound did not induce chromosomal aberrations in mammalian erythrocyte micronucleus tests, reinforcing its safety profile for biomedical applications .

Case Studies

Case Study 1: Bone Regeneration

A study evaluated the use of a composite scaffold made from mesoporous calcium silicate and this compound loaded with BMP-2. The results showed that the scaffold promoted new blood vessel formation and bone regeneration in rabbits with critical-sized femoral defects within four weeks post-implantation .

Case Study 2: Dental Applications

In dental applications, this compound has been used as a filling material for root canals. Its biocompatibility allows for effective healing and regeneration of periapical tissues. Studies have reported favorable outcomes with minimal inflammatory responses when used in endodontic procedures .

Research Findings

属性

IUPAC Name |

calcium;sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASHVRUKOFIRIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4 . 2H2O, CaH4O6S | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047514 | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |

| Record name | Calcium sulfate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.32 g/cm³ | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10101-41-4, 13397-24-5 | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphogypsum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-150 °C | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula for calcium sulfate dihydrate is CaSO4·2H2O. Its molecular weight is 172.17 g/mol.

A: Several spectroscopic techniques are used to characterize this compound, including X-ray diffraction (XRD) to determine crystal structure [, , , , ] , Fourier transform infrared spectroscopy (FTIR) to identify functional groups and study bonding [, , , , ], and thermogravimetric analysis (TGA) to study its thermal decomposition behavior [, ].

A: this compound undergoes dehydration at elevated temperatures, transitioning to calcium sulfate hemihydrate (CaSO4·0.5H2O, also known as bassanite) and eventually to anhydrous calcium sulfate (CaSO4, also known as anhydrite) [, , , ]. The specific temperatures and kinetics of these transformations depend on factors like water vapor pressure and heating rate.

A: The solubility of this compound in aqueous solutions is influenced by the presence of other salts, such as NaCl. Research indicates that the solubility of gypsum initially increases with NaCl concentration up to a certain point (around 3 molal) and then slightly decreases [, , ]. This behavior is attributed to the competing effects of ion activity and complexation phenomena.

A: Magnesium ions increase the solubility of this compound in aqueous solutions []. This phenomenon is attributed to the formation of stable magnesium sulfate (MgSO4) ion pairs, which effectively reduce the concentration of free sulfate ions in solution and shift the solubility equilibrium.

A: Carboxylic acids, such as propionic acid, oxalic acid, and propane-1,2,3-tricarboxylic acid, have been shown to influence the crystallization of this compound [, ]. These organic additives can modify crystal morphology, reduce crystal size, and affect filtration rates, likely due to their adsorption onto the crystal surfaces.

A: The presence of aluminum and magnesium nitrates, even at low concentrations, can significantly retard the crystallization rate of this compound in sodium chloride solutions []. This retardation effect becomes more pronounced at lower supersaturation levels, suggesting interference with the nucleation process.

ANone: this compound has various applications, including:

- Construction: It's the primary component of plaster, used for wallboards, plasterboard, and other building materials [, , , ].

- Medicine: Medical-grade this compound is used as a bone void filler and drug delivery system due to its biocompatibility and biodegradability [, , , ].

- Water treatment: It is used for removing pollutants from industrial wastewater, particularly heavy metals like arsenic [].

A: Phosphogypsum, a by-product of phosphoric acid production, is rich in this compound. Research has focused on utilizing phosphogypsum to produce valuable materials like this compound whiskers [, ] and active calcium carbonate []. These approaches offer a sustainable solution for managing industrial waste and producing valuable products.

A: Current research focuses on controlling the size and morphology of this compound crystals for specific applications [, , ]. Scientists are exploring novel synthesis methods, such as hydrothermal synthesis [, ] and the use of additives like ionic liquids [] to manipulate crystal growth and tailor material properties.

A: Computational chemistry tools can provide valuable insights into the molecular-level mechanisms of this compound crystallization. Molecular dynamics simulations can be employed to study crystal growth, while density functional theory (DFT) calculations can be used to investigate the interaction of additives with crystal surfaces []. These methods offer a powerful approach to guide the design and optimization of crystallization processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。